

Chemical and physical properties of 5-(4-Methylphenyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-(4-Methylphenyl)-1,3-oxazole

Cat. No.: B126241

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In-Depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole, is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and a potential mechanism of action for **5-(4-Methylphenyl)-1,3-oxazole**.

Chemical and Physical Properties

5-(4-Methylphenyl)-1,3-oxazole is a solid at room temperature, with some sources describing it as a yellow crystalline powder or a brown solid.^{[1][2]} Key identifying and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of **5-(4-Methylphenyl)-1,3-oxazole**

Identifier	Value
IUPAC Name	5-(4-methylphenyl)-1,3-oxazole
CAS Number	143659-19-2[3]
Molecular Formula	C ₁₀ H ₉ NO[3]
SMILES	Cc1ccc(-c2cnco2)cc1[3]
InChI Key	VKPVBCSBGBAMCJ-UHFFFAOYSA-N

Table 2: Physical Properties of **5-(4-Methylphenyl)-1,3-oxazole**

Property	Value
Molecular Weight	159.18 g/mol [3]
Melting Point	59 °C[2]
Boiling Point	Data not available
Density	Data not available
Physical Form	Solid or low-melting solid; Brown solid[2][3]
Purity	≥97%[3]
Storage	Sealed in dry, room temperature

Spectroscopic Data

The structural characterization of **5-(4-Methylphenyl)-1,3-oxazole** is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data for **5-(4-Methylphenyl)-1,3-oxazole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.42	s	1H, Oxazole ring proton
7.63	s	1H, Oxazole ring proton
7.61	d, $J = 8.4$ Hz	2H, Aromatic protons (p-tolyl)
7.28	d, $J = 8.0$ Hz	2H, Aromatic protons (p-tolyl)
2.33	s	3H, Methyl protons (-CH ₃)

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a microwave-assisted synthesis study.[2]

Table 4: ¹³C NMR Spectroscopic Data for **5-(4-Methylphenyl)-1,3-oxazole**

Chemical Shift (δ) ppm	Assignment
Data not available	-

Detailed ¹³C NMR data for **5-(4-Methylphenyl)-1,3-oxazole** is not readily available in the cited literature.

Experimental Protocols

The synthesis of **5-(4-Methylphenyl)-1,3-oxazole** can be achieved through various methods, with the Van Leusen oxazole synthesis being a common and efficient route. This method involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Synthesis of **5-(4-Methylphenyl)-1,3-oxazole** via Microwave-Assisted Van Leusen Reaction

This protocol is adapted from a reported microwave-assisted synthesis of 5-aryl-oxazoles.[2]

Materials:

- p-Tolualdehyde

- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Potassium phosphate (K_3PO_4)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- n-Hexane
- Microwave reactor

Procedure:

- To a microwave reaction vessel, add p-tolualdehyde (3 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and potassium phosphate (K_3PO_4) (3 mmol).
- Add methanol as the solvent.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the reaction mixture at 60 °C with a power of 280 W.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (20:80 v/v) as the eluent.
- Collect the fractions containing the desired product and evaporate the solvent to yield **5-(4-Methylphenyl)-1,3-oxazole** as a brown solid.

Diagram of Experimental Workflow:

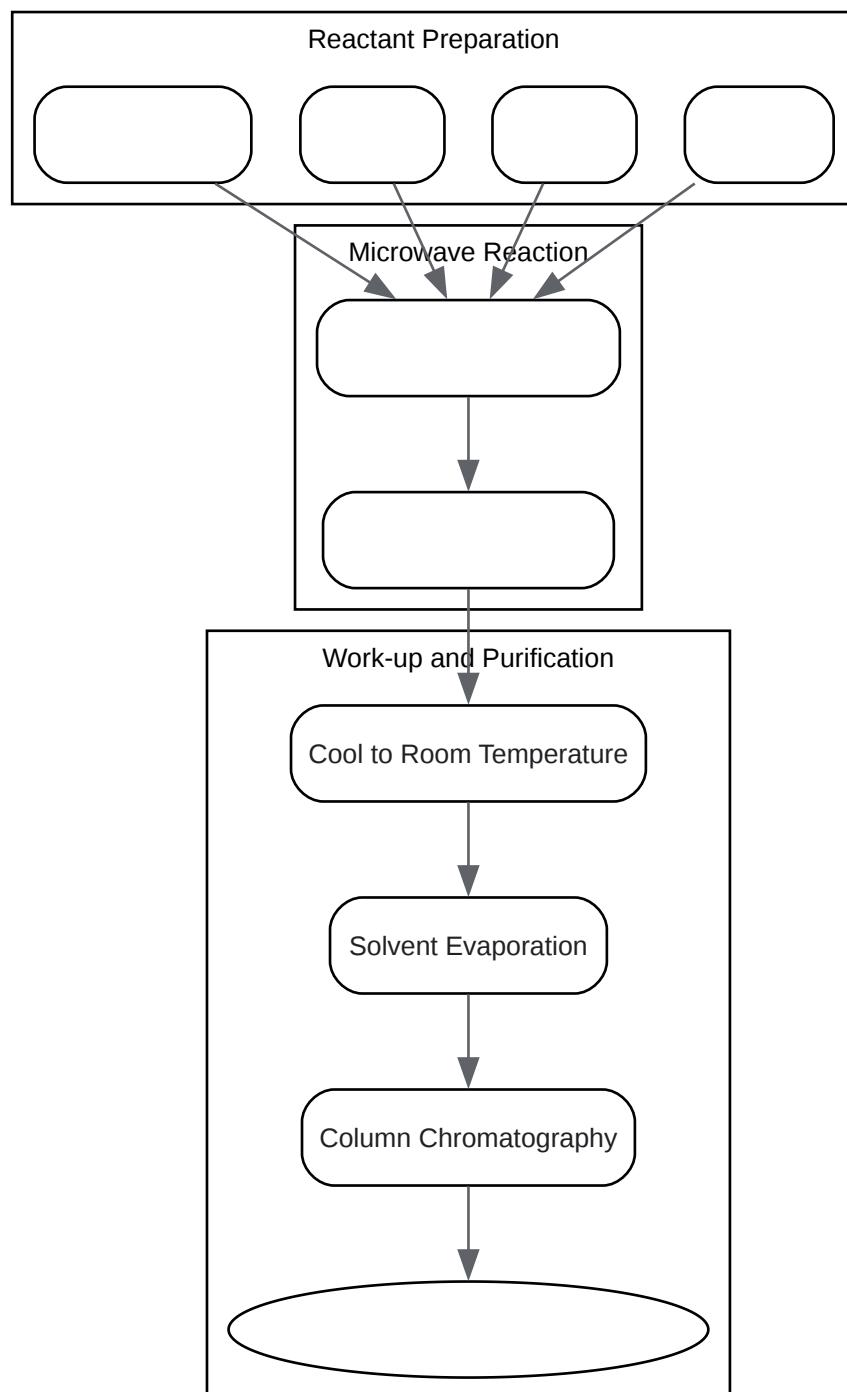
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Figure 1: Experimental workflow for the synthesis of **5-(4-Methylphenyl)-1,3-oxazole**.

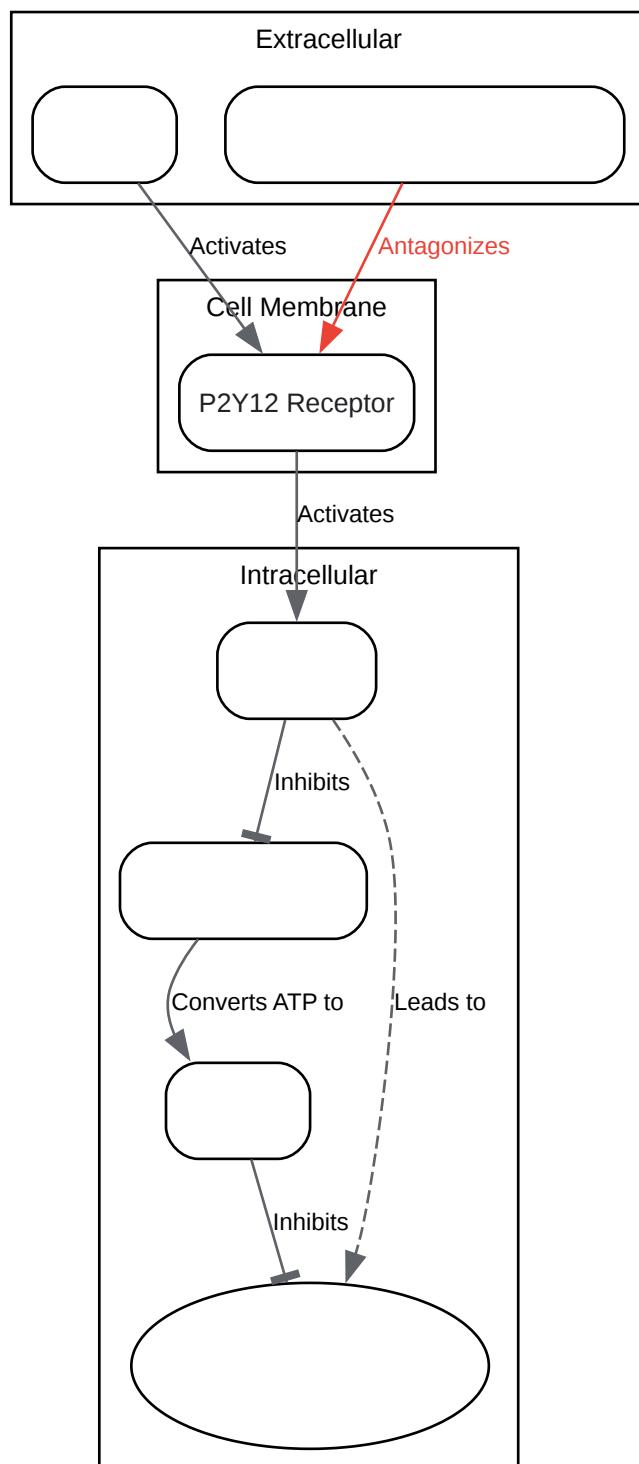
Potential Biological Activity and Signaling Pathway

While the specific biological activities of **5-(4-Methylphenyl)-1,3-oxazole** are not extensively documented, the broader class of 5-alkyl-1,3-oxazole derivatives has been identified as antagonists of the P2Y12 receptor.^[4] The P2Y12 receptor is a G-protein-coupled receptor (GPCR) crucial for platelet activation and aggregation, making it a significant target for antiplatelet therapies.^{[5][6]}

P2Y12 Receptor Signaling Pathway and Potential Antagonism

The P2Y12 receptor is activated by adenosine diphosphate (ADP). Its activation initiates an intracellular signaling cascade that leads to platelet aggregation. As an antagonist, **5-(4-Methylphenyl)-1,3-oxazole** would likely inhibit this pathway.

Diagram of P2Y12 Receptor Signaling Pathway and Antagonism:



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- To cite this document: BenchChem. [Chemical and physical properties of 5-(4-Methylphenyl)-1,3-oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126241#chemical-and-physical-properties-of-5-4-methylphenyl-1-3-oxazole>]

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